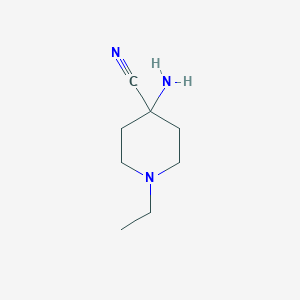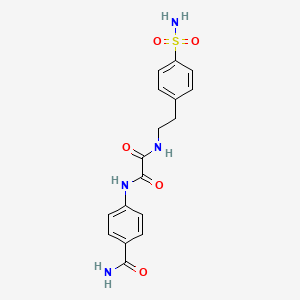
4-Amino-1-ethylpiperidine-4-carbonitrile
Descripción general
Descripción
“4-Amino-1-ethylpiperidine-4-carbonitrile” is a chemical compound with the CAS Number: 710350-60-0 . It has a molecular weight of 153.23 . The IUPAC name for this compound is 4-amino-1-ethyl-4-piperidinecarbonitrile . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15N3/c1-2-11-5-3-8(10,7-9)4-6-11/h2-6,10H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 153.23 .Aplicaciones Científicas De Investigación
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
4-Amino-1-ethylpiperidine-4-carbonitrile derivatives exhibit significant potential in the field of photovoltaics, particularly in the fabrication of organic-inorganic photodiodes. Films of related compounds have been deposited using thermal evaporation techniques, demonstrating absorbance characteristics conducive to photovoltaic applications. These derivatives have shown rectification behavior and photovoltaic properties both in dark conditions and under illumination, marking their importance in developing energy conversion devices. The presence of substitution groups like chlorophenyl has been found to improve diode parameters, indicating the versatility of these compounds in electronic device fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemotherapeutic Applications in Colorectal Cancer Treatment
Benzochromene derivatives related to this compound have been synthesized and evaluated for their anti-proliferative properties against colorectal cancer cells (HT-29). One such derivative exhibited potent cytotoxic activity, inducing cell cycle arrest and apoptosis through modulation of pro- and anti-apoptotic genes, thus highlighting its potential as a chemotherapeutic agent. This compound's interaction with DNA, evidenced by groove binding mode, underlines its significance in the development of new cancer therapies (Ahagh et al., 2019).
Corrosion Inhibition for Mild Steel
Research into quinoline derivatives, structurally related to this compound, has uncovered their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated significant inhibition efficiencies, acting through adsorption on the metal surface to mitigate corrosion. Their performance, evaluated using various electrochemical and surface analysis techniques, suggests their utility in protecting industrial materials against corrosive damage, offering a sustainable solution to corrosion-related problems (Singh et al., 2016).
Advances in Synthetic Chemistry
The versatility of this compound derivatives extends into synthetic chemistry, where they serve as intermediates in the synthesis of complex molecules. Techniques such as one-pot synthesis and pseudo four-component reactions have been employed to efficiently produce ortho-aminocarbonitriles and dicyanoanilines, highlighting the compound's role in facilitating novel synthetic pathways. These methodologies underscore the importance of this compound derivatives in the development of new synthetic strategies and chemical compounds (Mojtahedi et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-1-ethylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-11-5-3-8(10,7-9)4-6-11/h2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKHEBDRYLYZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)
![1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2868594.png)
![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)

![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)
![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)
![ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)

![1-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]phthalazine](/img/structure/B2868610.png)

